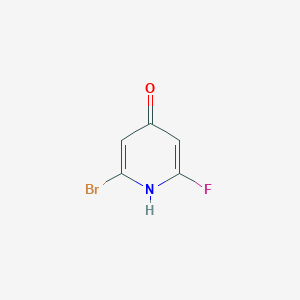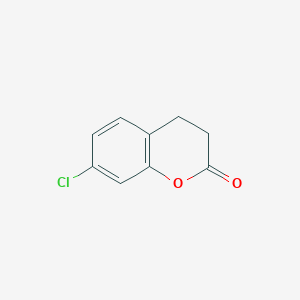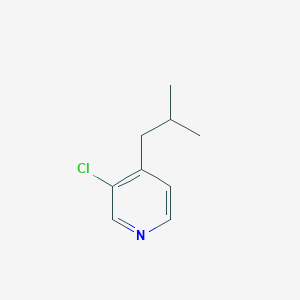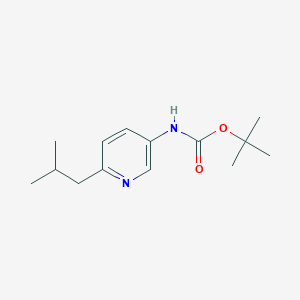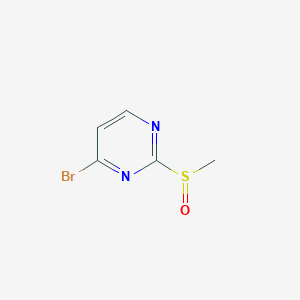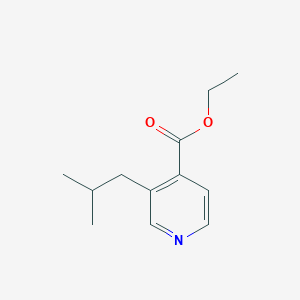
Ethyl 3-isobutylisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-isobutylisonicotinate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various applications, including perfumes and flavoring agents. This compound is characterized by its unique structure, which includes an ethyl group, an isobutyl group, and an isonicotinic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-isobutylisonicotinate typically involves the esterification of isonicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Isonicotinic Acid+EthanolAcid CatalystEthyl 3-isobutylisonicotinate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-isobutylisonicotinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-isobutylisonicotinate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release isonicotinic acid, which may interact with biological targets such as enzymes and receptors. The exact molecular pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Ethyl acetate
- Methyl butyrate
- Isopropyl butyrate
These compounds differ in their alkyl and aryl groups, leading to variations in their physical and chemical properties.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
ethyl 3-(2-methylpropyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)11-5-6-13-8-10(11)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3 |
InChI-Schlüssel |
VAYXKXOYDVFGBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=NC=C1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





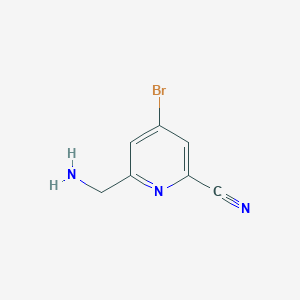
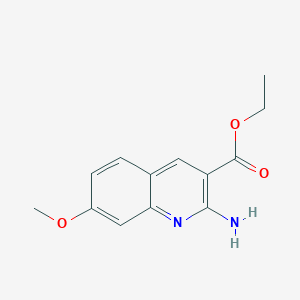
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13671292.png)
